3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities. They are known to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . They are also used in the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, Cu (I) catalyzed 1,3 dipolar cycloaddition reaction is used .
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidine derivatives are diverse and depend on the specific compound and conditions. For example, some reactions involve the use of hydrazonoyl halides .
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis of various heterocyclic compounds, including triazolo[4,5-d]pyrimidine derivatives, which are of interest due to their potential biological activities. For instance, novel synthesis approaches have been developed for creating [1,2,4]triazolo[1,5-a]pyrimidinium betaines, demonstrating the versatility of pyrimidine derivatives in generating structurally diverse molecules with potential for further functionalization and application in medicinal chemistry (Marley, Wright, & Preston, 1989).
Antimicrobial Activities
Some studies have identified pyrimidine derivatives as potent antimicrobial agents. For example, thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones showed promising antibacterial activity, particularly against Gram-positive strains, suggesting their potential as therapeutic agents against resistant bacterial infections (Sanad, Mekky, Said, & Elneairy, 2021).
Mechanistic Insights and Reaction Pathways
Research has also delved into the reaction mechanisms and structural transformations of pyrimidine derivatives. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction has been studied, providing valuable insights into the chemical behavior of these compounds and their potential applications in synthetic chemistry (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Antifungal and Antibacterial Properties
The synthesis of thiophene-based heterocycles, including triazolo[4,5-d]pyrimidine derivatives, has shown significant antimicrobial activities. Compounds with these core structures have outperformed standard drugs in some cases, indicating their potential as novel antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been studied for their inhibitory effects on lsd1 .
Mode of Action
Related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . LSD1 is a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation . Inhibition of LSD1 can lead to changes in gene expression, potentially affecting cell proliferation and migration .
Biochemical Pathways
Inhibition of lsd1 by related compounds can affect various biochemical pathways related to gene expression and cell proliferation .
Result of Action
Inhibition of lsd1 by related compounds can lead to changes in gene expression, potentially affecting cell proliferation and migration .
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-24-14-6-2-5-13(8-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-4-3-7-18-9-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOHLFVAVYLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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